3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide
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Overview
Description
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of bromine and methyl groups allows for potential oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include molecular iodine, hydrazines, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and other biochemical processes.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole ring and other functional groups allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE include other pyrazole derivatives, such as:
1,3-Diazole: Known for its broad range of chemical and biological properties.
3,5-Disubstituted Pyrazoles: Synthesized using similar methods and used in various applications.
Imidazole Derivatives: Share similar structural features and are used in drug development and other fields
Properties
Molecular Formula |
C16H24BrN5O |
---|---|
Molecular Weight |
382.30 g/mol |
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C16H24BrN5O/c1-6-22-13(4)14(11(2)19-22)9-20(5)16(23)7-8-21-10-15(17)12(3)18-21/h10H,6-9H2,1-5H3 |
InChI Key |
QDQQDVODXKNABW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)CCN2C=C(C(=N2)C)Br)C |
Origin of Product |
United States |
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